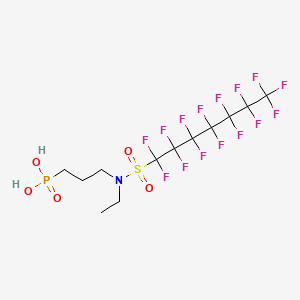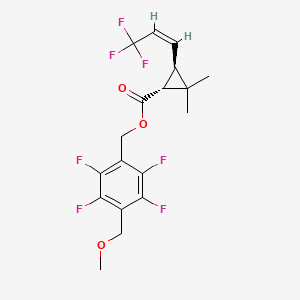
1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide is a chemical compound with the molecular formula C17H28N4O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, an acetic acid moiety, and a phenylhydrazide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide typically involves the reaction of piperazine derivatives with acetic acid and phenylhydrazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of acetic acid and phenylhydrazine under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the preparation of intermediate compounds, purification, and final product isolation.
Análisis De Reacciones Químicas
Types of Reactions: 1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Piperazine: A related compound with a similar piperazine ring structure but lacking the acetic acid and phenylhydrazide groups.
Phenylhydrazine: A related compound with a similar phenylhydrazide group but lacking the piperazine and acetic acid moieties.
Uniqueness: 1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
174198-01-7 |
|---|---|
Fórmula molecular |
C17H28N4O |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-ethyl-2-(4-methylpiperazin-1-yl)-N'-phenylbutanehydrazide |
InChI |
InChI=1S/C17H28N4O/c1-4-17(5-2,21-13-11-20(3)12-14-21)16(22)19-18-15-9-7-6-8-10-15/h6-10,18H,4-5,11-14H2,1-3H3,(H,19,22) |
Clave InChI |
GOTGCQBRQQQDSI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(=O)NNC1=CC=CC=C1)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


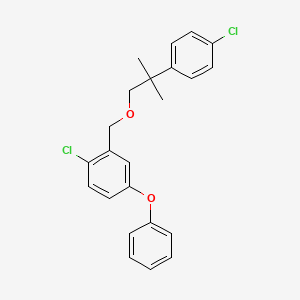



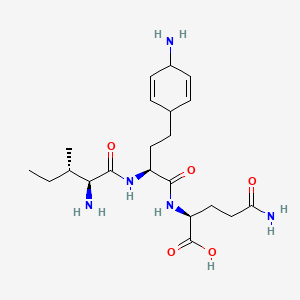
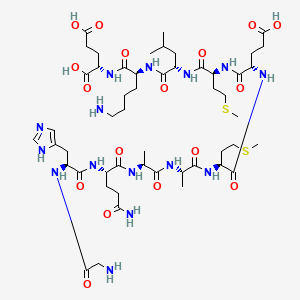

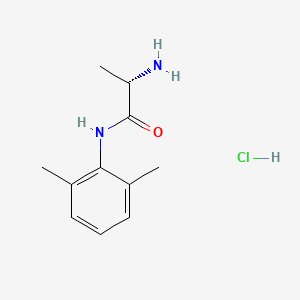
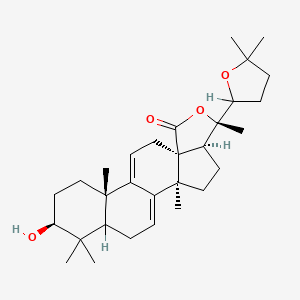
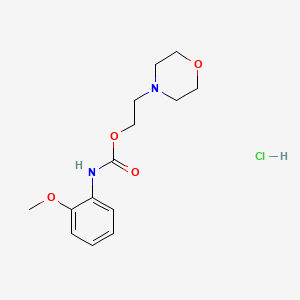
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)

